1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole
Overview
Description
1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole is a fluorinated organic compound with the molecular formula C14H6F10N2O. This compound is notable for its unique structure, which includes both heptafluoropropyl and trifluoromethyl groups attached to a pyrazole ring. The presence of these fluorinated groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of Fluorinated Groups:
Benzoylation: The final step involves the benzoylation of the pyrazole ring to obtain the target compound
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorinated groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole involves its interaction with molecular targets through its fluorinated groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole can be compared with other fluorinated pyrazoles, such as:
1-Benzoyl-5-trifluoromethylpyrazole: Lacks the heptafluoropropyl group, resulting in different chemical properties.
1-Benzoyl-3-heptafluoropropylpyrazole: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
1-Benzoyl-5-heptafluoropropylpyrazole: Contains only the heptafluoropropyl group, affecting its overall stability and interaction with other molecules
The uniqueness of this compound lies in the combination of both heptafluoropropyl and trifluoromethyl groups, which imparts distinct properties and makes it suitable for specialized applications .
Properties
IUPAC Name |
[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F10N2O/c15-11(16,13(20,21)14(22,23)24)9-6-8(12(17,18)19)25-26(9)10(27)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXMWQLGCPIQGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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